molecular formula C8H11NOS B13165440 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one

Cat. No.: B13165440
M. Wt: 169.25 g/mol
InChI Key: RPRZRQNSGXNCKW-UHFFFAOYSA-N
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Description

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one typically involves the reaction of 5-methylthiophene-3-carboxaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where the aldehyde group is reduced in the presence of an amine and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one is a compound of increasing interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-one backbone with an amino group and a 5-methylthiophen-3-yl substituent. The presence of the thiophene ring enhances the compound's lipophilicity and reactivity, which are critical factors influencing its biological interactions. The molecular formula is C₁₀H₁₃NOS, indicating the presence of sulfur, which is known to play a role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity.
  • Receptor Binding : The thiophene ring may participate in π-π interactions with receptors, influencing their activation or inhibition.
  • Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, indicating potential neuroactive properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticonvulsant Activity

Compounds containing thiophene rings have demonstrated efficacy in treating epilepsy. Preliminary studies suggest that this compound may share this property due to its structural similarities to known anticonvulsants.

3. Anti-inflammatory Effects

Research into related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

Compound NameStructural FeaturesNotable Activities
3-Amino-1-(5-methylthiophen-2-yl)propan-1-oneSimilar thiophene structure; contains a ketone groupPotential neuroactive properties
3-(5-Methylthiophen-2-yl)propan-1-amineVariation in thiophene positionAnticonvulsant activity
2-(5-Methylthiophen)-N,N-dimethylpropanamideContains an amide functional groupPossible analgesic effects

These findings indicate that modifications in the thiophene structure can significantly alter binding affinities and activity profiles, suggesting that further pharmacological studies on this compound are warranted.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against targeted biological pathways.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-1-(5-methylthiophen-3-yl)propan-1-one

InChI

InChI=1S/C8H11NOS/c1-6-4-7(5-11-6)8(10)2-3-9/h4-5H,2-3,9H2,1H3

InChI Key

RPRZRQNSGXNCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)CCN

Origin of Product

United States

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